molecular formula C12H14N2O5 B12895762 N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide CAS No. 917909-67-2

N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide

Cat. No.: B12895762
CAS No.: 917909-67-2
M. Wt: 266.25 g/mol
InChI Key: LFBDMZLKYZEHDW-UHFFFAOYSA-N
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Description

N-Methyl-4-nitro-3-((tetrahydrofuran-3-yl)oxy)benzamide is a chemical compound with the molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol . This compound is part of the benzamide family and features a nitro group, a methyl group, and a tetrahydrofuran moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-nitro-3-((tetrahydrofuran-3-yl)oxy)benzamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-nitro-3-((tetrahydrofuran-3-yl)oxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-4-nitro-3-((tetrahydrofuran-3-yl)oxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-4-nitro-3-((tetrahydrofuran-3-yl)oxy)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tetrahydrofuran moiety may also play a role in the compound’s binding affinity to certain proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4-nitro-3-((tetrahydrofuran-3-yl)oxy)benzamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for research in various fields, including organic synthesis and medicinal chemistry .

Properties

CAS No.

917909-67-2

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

N-methyl-4-nitro-3-(oxolan-3-yloxy)benzamide

InChI

InChI=1S/C12H14N2O5/c1-13-12(15)8-2-3-10(14(16)17)11(6-8)19-9-4-5-18-7-9/h2-3,6,9H,4-5,7H2,1H3,(H,13,15)

InChI Key

LFBDMZLKYZEHDW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC2CCOC2

Origin of Product

United States

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